molecular formula C14H18FNO2 B12075546 (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester

(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B12075546
M. Wt: 251.30 g/mol
InChI Key: FAFJKBVEGFPEEY-UHFFFAOYSA-N
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Description

(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a fluorine atom, a vinyl group, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-vinyl-benzyl alcohol.

    Protection of Alcohol: The alcohol group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.

    Reduction: The carbamate ester can be reduced to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the carbamate ester can undergo hydrolysis to release active intermediates. These intermediates can interact with biological targets, leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-vinyl-benzyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    (3-Fluoro-5-vinyl-benzyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

    (3-Fluoro-5-vinyl-benzyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.

Uniqueness

(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl N-[(3-ethenyl-5-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C14H18FNO2/c1-5-10-6-11(8-12(15)7-10)9-16-13(17)18-14(2,3)4/h5-8H,1,9H2,2-4H3,(H,16,17)

InChI Key

FAFJKBVEGFPEEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)C=C

Origin of Product

United States

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